Pam3CSK4 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C87H159F9N10O19S |

|---|---|

Molecular Weight |

1852.3 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;tris(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C81H156N10O13S.3C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;;;/m0.../s1 |

InChI Key |

OMHVRUPOLLHATE-PXSLIBMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pam3CSK4 TFA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pam3CSK4 TFA is a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its interaction with this receptor complex initiates a MyD88-dependent signaling cascade, culminating in the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This activation drives the production of a wide array of pro-inflammatory cytokines and chemokines, positioning this compound as a critical tool for immunological research and a potential adjuvant in vaccine development. This guide provides a detailed elucidation of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.

Mechanism of Action: A Step-by-Step Elucidation

The biological activity of this compound is initiated by its binding to the TLR1/2 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells. This binding event triggers a conformational change in the receptor complex, initiating a downstream signaling cascade.

Receptor Recognition and Adaptor Protein Recruitment

Pam3CSK4, a synthetic mimic of the acylated amino terminus of bacterial lipoproteins, is specifically recognized by the extracellular domains of TLR1 and TLR2.[1] Upon ligand binding, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 associate, creating a signaling platform. This dimerization facilitates the recruitment of the TIR domain-containing adaptor protein, TIRAP (also known as Mal), which in turn recruits the central adaptor protein, Myeloid Differentiation primary response 88 (MyD88). MyD88 is a critical component for the signaling of most TLRs.[2]

Myddosome Formation and IRAK Kinase Activation

The recruitment of MyD88 to the receptor complex initiates the formation of a higher-order signaling complex known as the Myddosome.[3] This complex consists of MyD88 and members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, specifically IRAK4 and IRAK1. IRAK4, which is constitutively active, is the first kinase recruited and is essential for the subsequent activation of IRAK1.[3][4][5] MyD88-induced dimerization is thought to initiate the trans-autophosphorylation and activation of IRAK4.[3][4] Activated IRAK4 then phosphorylates IRAK1, leading to its activation.[5]

TRAF6 Activation and Downstream Signaling

Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[5][6] This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, which serves as a scaffold for the recruitment and activation of downstream kinase complexes.[6] TRAF6 activation represents a crucial branch point, leading to the activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[7]

Activation of NF-κB and MAPK Pathways

The TRAF6-mediated signaling cascade activates the Transforming growth factor-β-activated kinase 1 (TAK1) complex. Activated TAK1, in turn, phosphorylates and activates two major downstream pathways:

-

The IκB Kinase (IKK) complex: This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of target genes. Pam3CSK4 has been shown to activate both the canonical (p65/RelA) and non-canonical (p100/p52) NF-κB pathways.

-

The Mitogen-Activated Protein Kinase (MAPK) cascades: This results in the phosphorylation and activation of p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[8][9] These activated MAPKs then phosphorylate various transcription factors, including AP-1 (a heterodimer of c-Jun and c-Fos), which also translocate to the nucleus to regulate gene expression.

Cytokine and Chemokine Production

The nuclear translocation of NF-κB and AP-1 leads to the transcription of a broad range of pro-inflammatory genes. Pam3CSK4 stimulation has been demonstrated to induce the production of several key cytokines and chemokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)[10]

-

Interleukin-1 beta (IL-1β)

-

Interleukin-10 (IL-10)

Signaling Pathway and Experimental Workflow Diagrams

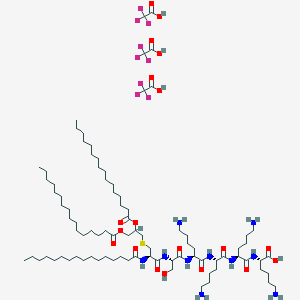

Caption: this compound-induced TLR1/2 signaling cascade.

Caption: A typical workflow for studying this compound effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 0.47 ng/mL | Human TLR1/2 | [3][5][10][11] |

| Working Concentration | 10 - 100 ng/mL | General cellular assays | [1] |

| 50 ng/mL | Human Monocytes | ||

| 0.5 µg/mL | Mouse B-cells | ||

| 1 µg/mL | Neutrophils | [10] |

| Cytokine/Chemokine | Induced by Pam3CSK4? | Cell Type | Reference |

| IL-6 | Yes | Uveal Melanocytes, Dogs | [8][9][10] |

| IL-8 (CXCL8) | Yes | Uveal Melanocytes | [8][9] |

| TNF-α | Yes | Dogs | [10] |

| MCP-1 (CCL2) | Yes | Uveal Melanocytes | [8][9] |

| CXCL1 (GRO-α) | Yes | Uveal Melanocytes | [8][9] |

| IL-1β | Yes | Human Monocytes | |

| IL-10 | Yes | Human Monocytes | |

| IFN-γ | No | Uveal Melanocytes | [8][9] |

Detailed Experimental Protocols

Cell Stimulation with this compound

This protocol provides a general framework for stimulating cells with this compound to study downstream signaling events and cytokine production.

Materials:

-

Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs), or a relevant cell line like THP-1).

-

Complete cell culture medium appropriate for the chosen cell type.

-

This compound, sterile stock solution (e.g., 1 mg/mL in sterile water).

-

Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, or 96-well).

-

Phosphate-buffered saline (PBS), sterile.

Procedure:

-

Cell Seeding: Seed the cells at a desired density in the tissue culture plates. Allow the cells to adhere and equilibrate overnight, or as required by the specific cell type.

-

Preparation of this compound Working Solution: Dilute the stock solution of this compound in complete cell culture medium to the desired final concentration (e.g., 100 ng/mL). Prepare enough volume for all experimental conditions.

-

Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for the desired time period at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the endpoint being measured (e.g., 30-60 minutes for phosphorylation events, 6-24 hours for cytokine production).

-

Harvesting:

-

For Supernatant Analysis (Cytokines): Carefully collect the cell culture supernatant and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis by ELISA.

-

For Cell Lysate Analysis (Western Blotting or RT-qPCR): Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for Western blotting, RLT buffer for RNA extraction). Scrape the cells, collect the lysate, and store at -80°C.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine in the cell culture supernatant.[12][13][14][15][16]

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Cell culture supernatants (samples).

-

Recombinant cytokine standard.

-

Biotinylated detection antibody specific for the cytokine.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Microplate reader.

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Sample Addition: Add the standards and samples (diluted if necessary) to the wells of the ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Western Blotting for NF-κB and MAPK Activation

This protocol describes the detection of phosphorylated (activated) signaling proteins like p65 (a subunit of NF-κB) and p38 MAPK in cell lysates by Western blotting.[17][18][19][20]

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-p65) to confirm equal loading.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists | MRC PPU [ppu.mrc.ac.uk]

- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. TLR-1, TLR-2, and TLR-6 MYD88-dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hub.hku.hk [hub.hku.hk]

- 12. bowdish.ca [bowdish.ca]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. h-h-c.com [h-h-c.com]

- 15. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Pam3CSK4 TFA: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic lipopeptide that acts as a potent agonist for Toll-like receptor 1 and 2 (TLR1/TLR2). This document details its mechanism of action, downstream signaling pathways, and provides established experimental protocols for its characterization, serving as a vital resource for researchers in immunology, drug discovery, and vaccine development.

Introduction to this compound

Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] As a trifluoroacetate (TFA) salt, it offers enhanced solubility and stability for research applications.[2] Pam3CSK4 is a well-established and specific agonist for the TLR1/TLR2 heterodimer, potently activating downstream signaling pathways and inducing the production of various pro-inflammatory cytokines and chemokines.[3][4] Its ability to stimulate a robust immune response makes it a valuable tool for studying innate immunity and a promising candidate for adjuvant development in vaccines.[5]

Mechanism of Action: TLR1/TLR2 Agonism

Pam3CSK4 exerts its biological effects by binding to the extracellular domains of TLR1 and TLR2, inducing their heterodimerization.[6][7] The three lipid chains of Pam3CSK4 are crucial for this interaction; two ester-bound lipid chains insert into a pocket in TLR2, while the amide-bound lipid chain is accommodated by a hydrophobic channel in TLR1.[6] This ligand-induced dimerization brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity, initiating a downstream signaling cascade.[6]

Signaling Pathway

The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 initiates a MyD88-dependent signaling pathway.[1][8] This pathway is a central route for the induction of inflammatory responses by many TLRs. The key steps are outlined below and illustrated in the signaling pathway diagram.

Caption: this compound-induced TLR1/TLR2 signaling pathway.

Quantitative Data on this compound Activity

The biological activity of this compound can be quantified by its ability to induce various cellular responses, most notably the production of cytokines.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for human TLR1/2 | 0.47 ng/mL | Human TLR1/2 expressing cells | [2][9][10][11][12][13] |

| Working Concentration (in vitro) | 0.1 - 10 ng/mL | General cell culture | [1] |

| Working Concentration (in vivo) | 5 mg/kg (mouse) | Mouse model | [11] |

Dose-Dependent Cytokine and Immunoglobulin Production

This compound induces the production of a variety of cytokines and can influence immunoglobulin production in a dose-dependent manner. The following table summarizes findings from studies on murine B cells.

| Pam3CSK4 Concentration | Effect on Immunoglobulin Production | Effect on Cell Proliferation/Viability | Reference |

| 0.5 µg/mL | Barely induced IgG1 | Enhanced B cell viability | [14][15] |

| >0.25 µg/mL | Decreased IgG1 production | Increased | [14] |

| Dose-dependent increase | Increased IgM, IgG2a, IgG2b, IgG3, and IgA | Increased | [14] |

| ~1 µg/mL | Maximal effect on non-IgG1 isotypes | Maximal | [14] |

Studies in human monocytes have shown that Pam3CSK4 induces the production of IL-6, IL-8, and IL-1β.[16] Notably, it also induces the anti-inflammatory cytokine IL-10, which can lead to the down-modulation of the co-stimulatory molecule CD86.[16] In contrast, another TLR1/2 agonist, human β-defensin-3, does not induce IL-10.[16]

Furthermore, in monocytic THP-1 cells, pre-treatment with 100-1000 ng/mL of Pam3CSK4 has been shown to down-regulate the subsequent re-stimulation-induced production of IL-1β, TNF-α, and IL-8, a phenomenon known as tolerance.[17][18]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., RAW 264.7 macrophages, THP-1 monocytes)

-

Complete cell culture medium

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cytokine Quantification (ELISA)

This protocol describes the quantification of cytokines secreted by cells in response to this compound stimulation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

24-well or 96-well tissue culture plates

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Seed cells in a culture plate at an appropriate density and allow them to adhere overnight.

-

Stimulate the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an unstimulated control.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

Wash the plate and add the collected supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate and add the substrate solution. Allow color to develop.

-

Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations in the samples based on the standard curve.

NF-κB Reporter Assay

This protocol is for measuring the activation of the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with a TLR1, TLR2, and an NF-κB-luciferase reporter construct.

-

Complete cell culture medium.

-

This compound.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Treat the cells with a serial dilution of this compound. Include an untreated control.

-

Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Express the results as fold induction over the untreated control.

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of the innate immune system. Its well-defined mechanism of action as a TLR1/TLR2 agonist, coupled with its potent ability to induce a robust inflammatory response, makes it a valuable reagent for a wide range of applications, from basic research into cellular signaling to the development of novel vaccine adjuvants. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. invivogen.com [invivogen.com]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pam3CSK4 | Toll-like Receptors | Tocris Bioscience [tocris.com]

- 12. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. diva-portal.org [diva-portal.org]

- 18. graphviz.org [graphviz.org]

An In-depth Technical Guide to the Pam3CSK4 TFA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the signaling pathway initiated by Pam3CSK4 TFA, a synthetic triacylated lipopeptide that mimics bacterial lipoproteins. As a potent agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer, Pam3CSK4 is a critical tool for studying innate immunity and developing novel immunomodulatory therapeutics and vaccine adjuvants.[1][2][3] This document details the core signaling cascades, presents quantitative data on pathway activation, and offers detailed experimental protocols for its investigation.

The Pam3CSK4 Signaling Pathway: A Detailed Overview

Pam3CSK4 initiates a signaling cascade upon binding to the TLR2/TLR1 heterodimer on the surface of various immune cells, including monocytes and macrophages.[3][4][5] This interaction triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways. The primary pathway engaged by Pam3CSK4 is the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) cascade.[6][7]

MyD88-Dependent Signaling

Upon ligand binding, the Toll-interleukin-1 receptor (TIR) domain of the TLR2/TLR1 complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits IRAK4 (IL-1 receptor-associated kinase 4), which phosphorylates and activates IRAK1 and IRAK2. This leads to the formation of a complex with TRAF6 (TNF receptor-associated factor 6), a ubiquitin ligase. TRAF6, along with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the synthesis of K63-linked polyubiquitin chains on itself and on NEMO (NF-κB essential modulator), the regulatory subunit of the IκB kinase (IKK) complex.

This polyubiquitination serves as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex, which consists of TAK1, TAB1, and TAB2. Activated TAK1 then phosphorylates and activates two downstream signaling branches: the IKK complex and the MAPK kinases (MKKs).

Activation of the NF-κB Pathway

The activated IKK complex, composed of IKKα, IKKβ, and NEMO, phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, typically p50/p65 (RelA), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-8 (IL-8).[5]

Interestingly, Pam3CSK4 has also been shown to induce the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[4] This p52 can then participate in the transcriptional regulation of specific genes, such as the anti-inflammatory cytokine IL-10.[4]

Activation of the MAPK Pathway

Simultaneously, activated TAK1 phosphorylates and activates MKKs, which in turn phosphorylate and activate the three major MAPKs:

-

Extracellular signal-regulated kinases (ERK1/2): Activated by MKK1/2 (MEK1/2).

-

c-Jun N-terminal kinases (JNKs): Activated by MKK4/7.

-

p38 MAPKs: Activated by MKK3/6.

These activated MAPKs then phosphorylate a variety of transcription factors, such as AP-1 (a heterodimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of immune and inflammatory genes.[8]

Quantitative Analysis of Pam3CSK4 Signaling

The activation of the Pam3CSK4 signaling pathway can be quantified by measuring the phosphorylation of key signaling molecules and the production of downstream cytokines.

Kinetics of MAPK and NF-κB Activation

The phosphorylation of MAPKs and the activation of NF-κB are rapid events following Pam3CSK4 stimulation. The tables below summarize quantitative data on the kinetics of these processes.

Table 1: Time-Course of MAPK Phosphorylation in Pam3CSK4-Stimulated Macrophages

| Time Point | Phospho-p38 (Fold Change) | Phospho-JNK (Fold Change) | Phospho-ERK1/2 (Fold Change) |

| 5 min | 2.5 | 2.1 | 3.2 |

| 15 min | 4.8 | 3.5 | 5.1 |

| 30 min | 3.9 | 2.8 | 4.3 |

| 60 min | 2.1 | 1.9 | 2.5 |

Data are representative of typical results observed in murine macrophage cell lines (e.g., RAW 264.7) stimulated with 100 ng/mL Pam3CSK4, as determined by Western blot analysis and densitometry.

Table 2: NF-κB Activation Kinetics in Pam3CSK4-Stimulated Monocytes

| Time Point | IκBα Degradation (% of Control) | Nuclear p65 Translocation (Fold Change) |

| 15 min | 60% | 2.8 |

| 30 min | 85% | 5.2 |

| 60 min | 40% (resynthesis begins) | 3.5 |

| 120 min | 80% | 2.1 |

Data are representative of typical results observed in human primary monocytes stimulated with 100 ng/mL Pam3CSK4, as determined by Western blot and immunofluorescence microscopy, respectively.

Cytokine Production Profile

The activation of NF-κB and MAPKs leads to the production and secretion of a variety of cytokines. The profile and quantity of these cytokines can vary depending on the cell type, stimulation time, and Pam3CSK4 concentration.

Table 3: Cytokine Secretion by Human Monocytes after 24-hour Stimulation with Pam3CSK4

| Cytokine | Concentration (pg/mL) at 10 ng/mL Pam3CSK4 | Concentration (pg/mL) at 100 ng/mL Pam3CSK4 |

| IL-6 | 5000 - 15000 | 10000 - 30000 |

| TNF-α | 1000 - 5000 | 2000 - 8000 |

| IL-8 | 20000 - 50000 | 40000 - 100000 |

| IL-1β | 50 - 200 | 100 - 500 |

| IL-10 | 50 - 150 | 100 - 300 |

Data are compiled from multiple studies and represent a typical range of cytokine concentrations measured by ELISA in the supernatant of cultured human peripheral blood mononuclear cells (PBMCs) or purified monocytes.

Experimental Protocols for Pam3CSK4 Signaling Analysis

This section provides detailed methodologies for key experiments used to investigate the Pam3CSK4 signaling pathway.

Western Blot Analysis of MAPK and NF-κB Phosphorylation

This protocol details the detection of phosphorylated forms of key signaling proteins.

Materials:

-

RAW 264.7 macrophages or human PBMCs

-

This compound (endotoxin-free)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-phospho-JNK, rabbit anti-phospho-ERK1/2, rabbit anti-phospho-IκBα, rabbit anti-p65; typically used at a 1:1000 dilution)

-

Loading control antibody (e.g., mouse anti-β-actin, 1:5000 dilution)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP; typically used at a 1:2000 to 1:5000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Stimulation: Plate cells at an appropriate density (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight. The next day, replace the medium and stimulate the cells with various concentrations of Pam3CSK4 (e.g., 10, 100, 1000 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After stimulation, wash the cells once with ice-cold PBS and then add 100-200 µL of lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST for 5 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again as in the previous step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

ELISA for Cytokine Quantification

This protocol describes the measurement of secreted cytokines in cell culture supernatants.

Materials:

-

Supernatants from Pam3CSK4-stimulated cell cultures

-

Cytokine-specific ELISA kit (e.g., for human IL-6, TNF-α, IL-8, IL-10)

-

ELISA plate reader

Procedure:

-

Sample Collection: Culture and stimulate cells as described in the Western blot protocol, typically for longer time points (e.g., 6, 12, 24 hours). After stimulation, centrifuge the cell culture plates or tubes to pellet the cells and collect the supernatant.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking the plate to prevent non-specific binding.

-

Adding the cell culture supernatants and a series of known cytokine standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Incubating to allow the detection antibody to bind to the captured cytokine.

-

Washing the plate and adding streptavidin-HRP.

-

Incubating to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

-

Washing the plate and adding a substrate solution (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Chromatin Immunoprecipitation (ChIP) for NF-κB p52 Binding

This protocol details the analysis of NF-κB p52 binding to the promoter of a target gene, such as IL-10.[4]

Materials:

-

Human monocytes or other relevant cell types

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Anti-p52 antibody and IgG control antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the IL-10 promoter

-

qPCR reagents and instrument

Procedure:

-

Cell Stimulation and Cross-linking: Stimulate cells with Pam3CSK4 (e.g., 50 ng/mL) for a specific duration (e.g., 3 hours).[4] Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the cross-linking by adding glycine.

-

Cell Lysis and Chromatin Shearing: Wash the cells and lyse them to release the nuclei. Resuspend the nuclear pellet in ChIP lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-p52 antibody or an IgG control antibody overnight at 4°C. The next day, add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads with a series of wash buffers to remove non-specifically bound proteins. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating the eluates at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter region of the IL-10 gene.[4] Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the IL-10 promoter in the p52-immunoprecipitated sample compared to the IgG control indicates binding of p52 to this promoter.

Conclusion

The this compound signaling pathway is a well-characterized and crucial component of the innate immune response. Its study provides valuable insights into the mechanisms of pathogen recognition and the subsequent inflammatory and immunomodulatory responses. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway and its potential therapeutic applications. By understanding the intricacies of Pam3CSK4 signaling, the scientific community can continue to advance the development of novel therapies for a wide range of diseases.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siegesbeckia pubescens Makino inhibits Pam3CSK4-induced inflammation in RAW 264.7 macrophages through suppressing TLR1/TLR2-mediated NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]

- 7. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthetic Lipopeptide Pam3CSK4: A Deep Dive into its Biological Activity and Experimental Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pam3CSK4, a synthetic triacylated lipopeptide, has emerged as a critical tool in immunology and drug development. It mimics the acylated amino terminus of bacterial lipoproteins, potent pathogen-associated molecular patterns (PAMPs) that are recognized by the innate immune system. As a specific agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, Pam3CSK4 provides a powerful and precise means to investigate innate immune signaling, cellular activation, and the development of novel adjuvants and immunomodulatory therapeutics. This technical guide provides an in-depth overview of the biological activity of Pam3CSK4, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action: TLR1/TLR2 Agonism

Pam3CSK4 is recognized by a heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the surface of various immune cells, including monocytes, macrophages, dendritic cells, and B cells.[1][2] The three acyl chains of Pam3CSK4 are crucial for this interaction, with two fitting into a pocket on TLR2 and the third engaging with TLR1. This binding event induces a conformational change in the receptor complex, initiating a downstream signaling cascade.

Signaling Pathway

The activation of the TLR1/TLR2 heterodimer by Pam3CSK4 triggers a MyD88-dependent signaling pathway.[3] This pathway is a cornerstone of the innate immune response to a variety of pathogens. The key steps are as follows:

-

Recruitment of Adaptor Proteins: Upon ligand binding, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Activation of IRAKs: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.

-

Engagement of TRAF6: Activated IRAKs subsequently associate with TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, most notably the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs).

-

Transcription Factor Activation: The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[3] Concurrently, the MAPK cascade activates other transcription factors, such as AP-1.

-

Gene Expression: Nuclear translocation of NF-κB and activation of AP-1 lead to the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and co-stimulatory molecules.[1][4]

Quantitative Biological Activity

The biological activity of Pam3CSK4 can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a reference for experimental design.

Table 1: In Vitro Potency and Working Concentrations of Pam3CSK4

| Parameter | Cell Type | Value | Reference |

| EC50 (Human TLR1/2) | HEK293 cells | 0.47 ng/mL | [5] |

| Working Concentration (Cell Culture) | Various | 0.1 - 1000 ng/mL | [3] |

| Optimal Concentration for B cell proliferation | Mouse B cells | ~1 µg/mL | [6] |

| Concentration for Monocyte Stimulation | Human Monocytes | 50 ng/mL | [5] |

| Concentration for Macrophage Stimulation | RAW 264.7 cells | 100 ng/mL | [7] |

Table 2: Pam3CSK4-Induced Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine | Concentration of Pam3CSK4 | Incubation Time | Fold Induction / Concentration | Reference |

| Human Monocytes | IL-1β | 50 ng/mL | Overnight | Significant increase vs. control | [5] |

| IL-6 | 50 ng/mL | Overnight | Significant increase vs. control | [2] | |

| IL-8 | 50 ng/mL | Overnight | Significant increase vs. control | [2] | |

| IL-10 | 50 ng/mL | Overnight | Significant increase vs. control | [5] | |

| TNF-α | 1000 ng/mL | 24 hours | ~1000 pg/mL | [8] | |

| Murine Bone Marrow-Derived DCs | IL-12p35 | Not specified | Not specified | Potent induction | [1] |

| IL-10 | Not specified | Not specified | Potent induction | [1] | |

| Canine Whole Blood | TNF-α | 300 ng/mL | 48 hours | Significant increase | [9] |

| IL-6 | 300 ng/mL | 48 hours | Significant increase | [9] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of Pam3CSK4.

In Vitro Cell Stimulation

This protocol describes a general procedure for stimulating cultured immune cells with Pam3CSK4 to assess downstream effects such as cytokine production or signaling pathway activation.

Materials:

-

Immune cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), murine bone marrow-derived macrophages (BMDMs), or a relevant cell line like THP-1 or RAW 264.7).

-

Complete cell culture medium appropriate for the chosen cell type.

-

Pam3CSK4 stock solution (e.g., 1 mg/mL in sterile water or DMSO).

-

Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Plate the cells at the desired density in the appropriate tissue culture plate. For example, seed RAW 264.7 macrophages at 1 x 10^5 cells/mL in a 12-well plate.[10]

-

Cell Rest/Adherence: Allow the cells to adhere and rest for a specified period, typically overnight, at 37°C in a 5% CO2 incubator.

-

Preparation of Pam3CSK4 Working Solutions: Prepare serial dilutions of the Pam3CSK4 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from 0.1 ng/mL to 1000 ng/mL).

-

Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Pam3CSK4. Include a vehicle control (medium without Pam3CSK4).

-

Incubation: Incubate the cells for the desired time period, which can range from minutes for signaling studies to 24-48 hours for cytokine production assays.[8][9]

-

Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for subsequent analysis of gene expression (qRT-PCR) or protein activation (Western blot).

Measurement of Cytokine Production by ELISA

This protocol outlines the steps for a sandwich ELISA to quantify the concentration of a specific cytokine in cell culture supernatants following Pam3CSK4 stimulation.

Materials:

-

Cell culture supernatants from Pam3CSK4-stimulated and control cells.

-

ELISA plate (e.g., 96-well high-binding plate).

-

Capture antibody specific for the cytokine of interest.

-

Detection antibody (biotinylated) specific for the cytokine of interest.

-

Recombinant cytokine standard.

-

Assay diluent (e.g., PBS with 10% FBS).[11]

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Streptavidin-HRP.

-

TMB substrate solution.

-

Stop solution (e.g., 2N H2SO4).[11]

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Coating: Coat the wells of the ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Standard and Sample Incubation: Wash the plate. Add the recombinant cytokine standards (in a serial dilution) and the cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Development: Wash the plate. Add the TMB substrate solution to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.

Analysis of MAPK Activation by Western Blot

This protocol describes how to assess the phosphorylation of MAPKs (p38, JNK, ERK) in response to Pam3CSK4 stimulation using Western blotting.

Materials:

-

Cell lysates from Pam3CSK4-stimulated and control cells.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for phosphorylated and total p38, JNK, and ERK.

-

HRP-conjugated secondary antibody.

-

ECL Western blotting detection reagents.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply the ECL detection reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol details a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon Pam3CSK4 stimulation.

Materials:

-

Cells cultured on glass coverslips in a tissue culture plate.

-

Pam3CSK4.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against NF-κB p65.

-

Fluorescently labeled secondary antibody.

-

DAPI nuclear stain.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Stimulation: Treat the cells grown on coverslips with Pam3CSK4 for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Fixation: Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block with blocking solution for 30-60 minutes.

-

Primary Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65 for 1 hour at room temperature.

-

Secondary Antibody Staining: Wash the cells with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using mounting medium. Acquire images using a fluorescence microscope.

-

Analysis: Analyze the images to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation.

Applications in Research and Drug Development

The potent and specific immunostimulatory properties of Pam3CSK4 have led to its widespread use in several areas of biomedical research and development:

-

Adjuvant Development: Pam3CSK4 is being investigated as a vaccine adjuvant to enhance the immunogenicity of subunit vaccines against infectious diseases and cancer.[1]

-

Immunomodulatory Drug Discovery: As a specific TLR1/TLR2 agonist, Pam3CSK4 serves as a benchmark compound for screening and developing novel small molecule or biologic immunomodulators that target this pathway.

-

Innate Immunity Research: It is an indispensable tool for elucidating the molecular mechanisms of TLR signaling, innate immune cell activation, and the interplay between innate and adaptive immunity.

-

Disease Modeling: Pam3CSK4 can be used in animal models to mimic certain aspects of bacterial infections and inflammatory diseases, aiding in the study of disease pathogenesis and the evaluation of therapeutic interventions.

Conclusion

Pam3CSK4 is a well-characterized and versatile synthetic lipopeptide that has significantly advanced our understanding of innate immunity. Its specific activation of the TLR1/TLR2 signaling pathway provides a robust platform for investigating immune responses and for the development of new immunotherapies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the power of Pam3CSK4 in their work.

References

- 1. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Toll-like receptor 1/2 agonists Pam(3) CSK(4) and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. The inflammatory cytokine effect of Pam3CSK4 TLR2 agonist alone or in combination with Leishmania infantum antigen on ex-vivo whole blood from sick and resistant dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage polarization/repolarization in response to Pam3CSK4-P3C4, LPS, and ArtinM [bio-protocol.org]

- 11. bowdish.ca [bowdish.ca]

Pam3CSK4 TFA: A Technical Guide to Pro-inflammatory Cytokine Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pam3CSK4 TFA, a synthetic triacylated lipopeptide, is a potent agonist for Toll-like receptor 1 and 2 (TLR1/2) heterodimers.[1][2][3] It mimics the acylated amino terminus of bacterial lipoproteins, which are pro-inflammatory components of both Gram-positive and Gram-negative bacteria.[3][4] By activating TLR1/2, this compound triggers a signaling cascade that leads to the robust production of pro-inflammatory cytokines, making it a valuable tool in immunology research and a potential adjuvant in vaccine development.[4] This technical guide provides an in-depth overview of the mechanisms, signaling pathways, and experimental considerations for using this compound to induce pro-inflammatory cytokines.

Mechanism of Action

This compound's biological activity is mediated through its recognition by the TLR1/2 heterodimer on the surface of various immune cells, including monocytes and macrophages.[1][2][5] The binding of this compound to TLR1/2 initiates a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways. This ultimately results in the activation of transcription factors, most notably NF-κB, which orchestrate the expression of a wide range of pro-inflammatory genes.[3][4]

Signaling Pathways

The induction of pro-inflammatory cytokines by this compound is primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

Upon activation of the TLR1/2 complex by this compound, a signaling cascade is initiated that leads to the activation of the canonical NF-κB pathway.[6] This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like IL-1β and IL-6.[6] Pam3CSK4 has also been shown to induce the non-canonical NF-κB pathway, which is important for the expression of the anti-inflammatory cytokine IL-10.[6]

Caption: this compound-induced NF-κB signaling pathway.

MAPK Signaling Pathway

In addition to the NF-κB pathway, this compound also activates the MAPK signaling cascade.[6] This involves the phosphorylation and activation of key kinases such as p38, JNK1/2, and ERK1/2.[6] The activation of these MAPKs can contribute to the production of pro-inflammatory cytokines, with p38 being particularly important for the induction of IL-10.[6]

Caption: this compound-induced MAPK signaling pathway.

Quantitative Data on Cytokine Induction

This compound induces a dose-dependent increase in the production of various pro-inflammatory cytokines. The following tables summarize quantitative data from representative studies.

Table 1: Pam3CSK4-induced Cytokine Production in Human Monocytes

| Cytokine | Pam3CSK4 Concentration | Incubation Time | Fold Increase vs. Control | Reference |

| IL-6 | 10 µg/mL | 24 hours | > 3-fold | [6] |

| IL-8 | 10 µg/mL | 24 hours | > 2-fold | [6] |

| TNF-α | 10 µg/mL | 24 hours | Variable (induced in 7 of 10 experiments) | [6] |

| IL-1β | Not specified | Not specified | Induced | [6] |

| IL-10 | 10 µg/mL | 24 hours | Significantly Induced | [6] |

Table 2: Pam3CSK4-induced Cytokine Gene Expression in THP-1 Cells

| Cytokine | Pam3CSK4 Pre-treatment Concentration | Pam3CSK4 Re-stimulation Concentration | Incubation Time (Re-stimulation) | Effect on Gene Expression | Reference |

| IL-1β | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |

| TNF-α | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |

| IL-8 | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Down-regulated | [7] |

| MCP-1 | 100 - 1000 ng/mL | 1000 ng/mL | 1 hour | Up-regulated | [7] |

Table 3: Pam3CSK4-induced Cytokine and Chemokine Expression in Human Uveal Melanocytes

| Cytokine/Chemokine | Pam3CSK4 Concentration | Incubation Time | Effect | Reference |

| IL-6 | Not specified | Not specified | Significantly elevated | [8] |

| MCP-1 (CCL-2) | Not specified | Not specified | Significantly elevated | [8] |

| CXCL-1 (GRO-α) | Not specified | Not specified | Significantly elevated | [8] |

| CXCL-8 (IL-8) | Not specified | Not specified | Significantly elevated | [8] |

| IL-10 | Not specified | Not specified | Not significantly elevated | [8] |

| TNF-α | Not specified | Not specified | Not significantly elevated | [8] |

| IFN-γ | Not specified | Not specified | Not significantly elevated | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-induced cytokine production.

Cell Culture and Stimulation

-

Cell Lines: Human monocytic cell lines such as THP-1 or primary human peripheral blood mononuclear cells (PBMCs) are commonly used.[6][7] Murine macrophage-like cell lines like RAW 264.7 are also suitable.[9][10]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in sterile, endotoxin-free water or PBS to create a stock solution.[4] The working concentration can range from 10 ng/mL to 10 µg/mL depending on the cell type and experimental goals.[6][7][11]

-

Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentration of this compound. Cells are incubated for a specified period, typically ranging from 1 to 24 hours, to allow for cytokine production.[6][7]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the amount of secreted cytokines in the cell culture supernatant.[7][8] Supernatants are collected after the incubation period, and cytokine concentrations are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of cytokines within the cells.[7][9] Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then used as a template for real-time PCR with primers specific for the target cytokine genes.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound is a powerful tool for studying the innate immune response and for the development of novel vaccine adjuvants. Its ability to potently induce a broad spectrum of pro-inflammatory cytokines through the activation of TLR1/2 and downstream NF-κB and MAPK signaling pathways is well-documented. By understanding the underlying mechanisms and employing standardized experimental protocols, researchers can effectively utilize this compound to advance our knowledge of inflammatory processes and enhance the efficacy of immunotherapies. This guide provides a comprehensive foundation for scientists and drug development professionals working in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. invivogen.com [invivogen.com]

- 5. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]

- 6. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Toll-like receptor 1 and 2 agonist Pam3CSK4 on uveal melanocytes and relevant experimental mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating NF-κB Activation by Pam3CSK4 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of Nuclear Factor-kappa B (NF-κB) by the synthetic triacylated lipopeptide, Pam3CSK4 TFA. It details the underlying signaling pathways, provides in-depth experimental protocols for measuring activation, and presents quantitative data to inform experimental design.

Introduction to this compound and NF-κB

Pam3CSK4 (Pam3CysSerLys4) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1] The trifluoroacetate (TFA) salt of Pam3CSK4 is often used in research due to its stability and solubility. Activation of the TLR1/TLR2 complex by Pam3CSK4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[1] Understanding the mechanism of Pam3CSK4-induced NF-κB activation is crucial for research into innate immunity, inflammation, and the development of novel vaccine adjuvants and immunomodulatory drugs.

The Pam3CSK4-Induced NF-κB Signaling Pathway

The activation of NF-κB by Pam3CSK4 is primarily mediated through the MyD88-dependent signaling pathway. The binding of Pam3CSK4 to the TLR1/TLR2 heterodimer on the cell surface triggers a conformational change in the receptors' intracellular Toll/interleukin-1 receptor (TIR) domains. This leads to the recruitment of the adaptor protein MyD88.

Subsequent signaling involves the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This complex ultimately activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 (RelA) NF-κB heterodimer, allowing it to translocate to the nucleus and induce the transcription of target genes.

While the canonical pathway involving p65/RelA is the primary route for Pam3CSK4-induced inflammation, some studies suggest that Pam3CSK4 can also induce the non-canonical NF-κB pathway, leading to the processing of p100 to p52.[2] This can result in the formation of different NF-κB dimers, such as p52/RelB, which may regulate a distinct set of target genes, including the anti-inflammatory cytokine IL-10.[2]

Experimental Protocols for Measuring NF-κB Activation

Several robust methods are available to quantify NF-κB activation. The choice of method depends on the specific research question, available equipment, and desired throughput.

Western Blotting for Phospho-p65 and IκBα Degradation

This method directly measures the phosphorylation of the NF-κB p65 subunit at Serine 536, a key activation event, and the degradation of the inhibitory protein IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or HEK293 cells expressing TLR1/2) at an appropriate density and allow them to adhere overnight.

-

Stimulate cells with this compound at the desired concentrations and for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

NF-κB Luciferase Reporter Assay

This is a high-throughput method to measure the transcriptional activity of NF-κB. It utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

Protocol:

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Cell Stimulation:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as fold induction over unstimulated control cells.

-

Quantitative Analysis of Pam3CSK4-induced NF-κB Activation

The following tables summarize quantitative data on Pam3CSK4-induced NF-κB activation from various studies. These values can serve as a reference for designing experiments.

Table 1: Dose-Response of this compound on NF-κB Activation

| Cell Type | Assay | Readout | This compound Concentration | Result |

| Human TLR1/2 HEK293 cells | Reporter Assay | EC50 | 0.47 ng/mL | N/A |

| THP1-Dual cells | NF-κB Reporter (SEAP) | Fold Induction | 0.01 - 10 µg/mL | Dose-dependent increase in NF-κB activity[3] |

| Human Monocytes | Western Blot | p100/p52 processing | 50 ng/mL | Induction of p52[2] |

| Mouse B cells | Proliferation Assay | Cell Proliferation | ~1 µg/mL | Maximal proliferation[4] |

Table 2: Time-Course of this compound-induced NF-κB Activation

| Cell Type | Assay | Readout | This compound Concentration | Time Points | Observation |

| Human Platelets | Western Blot | p-p65 (S536) | 100 µg/mL | 0 - 120 min | Significant increase after 30 minutes, sustained up to 120 minutes[5] |

| RAW264.7 Macrophages | Live-cell imaging | RelA Nuclear Translocation | Not specified | 0 - 5+ hours | Peak nuclear translocation at ~1-1.5 hours, then decreases[6] |

| Primary Brain Microvascular Endothelial Cells | Western Blot | p-NF-κB | 1 µg/mL | 1, 2, 3, 6, 24 h | Phosphorylation induced at 3 and 6 hours[7] |

Conclusion

This compound is a powerful tool for studying TLR1/2-mediated innate immune responses. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for researchers in immunology and drug development. The data and methods presented in this guide provide a solid foundation for investigating the intricate role of the NF-κB signaling pathway in health and disease.

References

- 1. invivogen.com [invivogen.com]

- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Links TLR2 and PAR1 to Soluble Immunomodulator Factor Secretion in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TLR2 Ligand Pam3CSK4 Regulates MMP-2/9 Expression by MAPK/NF-κB Signaling Pathways in Primary Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pam3CSK4 TFA for In Vitro Immunology Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pam3CSK4 TFA, a synthetic lipopeptide widely used in immunology research to stimulate Toll-like receptor 1 and 2 (TLR1/TLR2). It covers its mechanism of action, detailed experimental protocols, and data presentation to facilitate its effective use in in vitro studies.

Introduction to this compound

Pam3CSK4 (Pam3Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent agonist for the TLR1/TLR2 heterodimer, leading to the activation of the innate immune system.[3][4][5][6][7] The trifluoroacetate (TFA) salt form of Pam3CSK4 is commonly used in research due to its enhanced water solubility and stability compared to the free form.[8] While the TFA counter-ion can sometimes interfere with biological assays, for most standard in vitro immunology studies, commercially available this compound is suitable for direct use.[9][10][11][12] However, for highly sensitive assays or in vivo studies, removal of TFA may be considered.

Chemical Structure and Properties:

| Property | Value |

| Full Name | N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-seryl-(lysyl)3-lysine trifluoroacetate salt |

| Molecular Formula | C₈₁H₁₅₆N₁₀O₁₃S · xCF₃COOH |

| Molecular Weight | ~1852.3 g/mol (as TFA salt) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Mechanism of Action: TLR1/TLR2 Signaling

Pam3CSK4 recognition by the TLR1/TLR2 heterodimer on the cell surface initiates a signaling cascade predominantly through the MyD88-dependent pathway.[4][5][13][14][15] This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[2]

Signaling Pathway Diagram

Quantitative Data from In Vitro Studies

This compound induces a dose-dependent production of various cytokines and modulates the expression of cell surface markers. The effective concentration can vary depending on the cell type and the specific endpoint being measured.

Table 1: Dose-Dependent Cytokine Production in Human PBMCs

| Pam3CSK4 (ng/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| 0 (Control) | < 20 | < 20 | < 50 |

| 1 | 150 ± 30 | 500 ± 80 | 1000 ± 150 |

| 10 | 500 ± 70 | 2000 ± 300 | 5000 ± 700 |

| 100 | 800 ± 120 | 3500 ± 500 | 10000 ± 1200 |

| 1000 | 1000 ± 150 | 4000 ± 600 | 12000 ± 1500 |

Data are representative and may vary between donors and experimental conditions. Based on typical results reported in the literature.[16][17]

Table 2: Effect of Pam3CSK4 on Monocyte Surface Marker Expression

| Cell Type | Pam3CSK4 Conc. | Marker | Change in Expression | Reference |

| Human Monocytes | 50 ng/mL | CD86 | Decreased | [18] |

| Human Monocytes | 200 ng/mL | CD80 | Increased | [19] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile, endotoxin-free water or DMSO to a stock concentration of 1 mg/mL.[1][6] Sonication may be required for complete dissolution.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs to measure cytokine production.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

96-well cell culture plates

-

This compound stock solution

-

Human venous blood

Procedure:

-

Isolate PBMCs from human venous blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in a final volume of 180 µL.

-